BChE-IN-17

Beschreibung

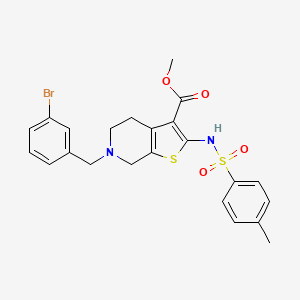

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H23BrN2O4S2 |

|---|---|

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

methyl 6-[(3-bromophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

InChI |

InChI=1S/C23H23BrN2O4S2/c1-15-6-8-18(9-7-15)32(28,29)25-22-21(23(27)30-2)19-10-11-26(14-20(19)31-22)13-16-4-3-5-17(24)12-16/h3-9,12,25H,10-11,13-14H2,1-2H3 |

InChI-Schlüssel |

WLDAPARXRDCLQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC(=CC=C4)Br)C(=O)OC |

Herkunft des Produkts |

United States |

Bche in 17: Characterization As a Potent Butyrylcholinesterase Inhibitor

Discovery and Chemical Origin

BChE-IN-17 is a chemical compound characterized for its inhibitory activity against butyrylcholinesterase. While the specific details of the discovery and detailed chemical origin of this compound are not explicitly detailed in the provided search results under this specific identifier, the compound likely originates from research efforts focused on identifying novel BChE inhibitors, potentially as part of a synthesized series of compounds. Research often involves the design and synthesis of libraries of compounds, followed by evaluation of their biological activity. mdpi.commdpi.comwho.int For instance, studies have explored various structural classes, including sulfonamide-based carbamates and substituted acetamide (B32628) derivatives, as potential BChE inhibitors, often as part of a series of synthesized compounds. mdpi.comnih.govresearchgate.net The "IN" in this compound suggests it is an inhibitor, and the number "17" likely indicates its position within a specific series of synthesized or screened compounds in a particular study.

In Vitro Pharmacological Profile of this compound

The in vitro pharmacological profiling of this compound provides crucial insights into its potential as a BChE inhibitor, detailing its potency, selectivity, and mechanism of action.

Potency and Inhibitory Activity Against Butyrylcholinesterase

The potency of this compound is measured by its ability to inhibit the activity of the butyrylcholinesterase enzyme. Inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. While a specific IC50 value for this compound is not directly available in the provided snippets, related studies on novel BChE inhibitors report IC50 values ranging from micromolar to nanomolar concentrations, highlighting the significant potency achievable by compounds designed to target BChE. mdpi.comnih.gov For example, some novel sulfonamide-based carbamates showed IC50 values in the low micromolar range, with some being more potent than the clinically used rivastigmine. mdpi.com Another study identified a compound with an IC50 value of 17.94 ± 1.86 μM against BChE. mdpi.com These examples from related series provide context for the potential potency of this compound.

Selectivity Profile Against Cholinesterase Isoforms (Butyrylcholinesterase vs. Acetylcholinesterase)

Selective inhibition of BChE over AChE is often a desirable characteristic for potential therapeutic agents, particularly in the context of minimizing off-target effects associated with AChE inhibition. The selectivity of this compound is assessed by comparing its inhibitory activity (IC50) against BChE versus its activity against AChE. A selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BChE (SI = IC50 AChE / IC50 BChE). A higher selectivity index indicates a greater preference for inhibiting BChE over AChE. Studies on selective BChE inhibitors have reported varying degrees of selectivity, with some compounds exhibiting significantly higher potency against BChE compared to AChE. acs.orgtandfonline.commdpi.comnih.gov For instance, certain sulfonamide-based carbamates showed selectivity indices as high as 34, indicating a strong preference for BChE. mdpi.com The larger active site gorge of BChE compared to AChE contributes to the possibility of designing selective inhibitors. tandfonline.comresearchgate.net

Enzymatic Kinetic Characterization of Inhibition

Understanding the enzymatic kinetics of this compound inhibition provides insights into its mechanism of action. Inhibitors can interact with the enzyme in different ways, leading to distinct kinetic patterns such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. Kinetic studies typically involve measuring enzyme activity at varying substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots or non-linear regression. dergipark.org.trrsc.org While the specific kinetic profile of this compound is not detailed, studies on other BChE inhibitors have revealed different mechanisms. For example, some compounds have been characterized as mixed-type inhibitors of BChE, affecting both the enzyme's maximum velocity (Vmax) and its Michaelis constant (Km). dergipark.org.trrsc.orgresearchgate.netfrontiersin.org A mixed-type inhibition pattern suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Here is a hypothetical data table illustrating potential in vitro pharmacological profile data, based on the types of data discussed in the search results:

| Parameter | Value (Hypothetical for this compound) | Context from Literature |

| IC50 (hBChE) | e.g., 0.15 µM | Micromolar to nanomolar range reported for inhibitors. mdpi.comnih.gov |

| IC50 (hAChE) | e.g., > 50 µM | Compounds with low or no activity against AChE. mdpi.comacs.org |

| Selectivity Index (SI) | e.g., > 333 | Indices ranging from moderate to high reported. mdpi.comacs.org |

| Inhibition Type | e.g., Mixed-type | Various types observed for BChE inhibitors. dergipark.org.trrsc.orgresearchgate.net |

| Ki (Inhibition Constant) | e.g., 50 nM | Nanomolar Ki values reported for potent inhibitors. dergipark.org.tr |

Molecular Interactions and Binding Dynamics of this compound with Butyrylcholinesterase

Understanding how this compound interacts with the BChE enzyme at the molecular level is crucial for explaining its potency and selectivity. Molecular docking and dynamics simulations are commonly used techniques to investigate these interactions. nih.govmdpi.com

Specific Amino Acid Residue Interactions

The binding of this compound to BChE likely involves interactions with specific amino acid residues within the enzyme's active site and potentially the peripheral anionic site. The active site of BChE is located at the bottom of a deep gorge and contains a catalytic triad (B1167595) (composed of a serine, histidine, and glutamate (B1630785) residue) essential for hydrolysis. acs.orgmdpi.com The peripheral anionic site is located near the entrance of the gorge and can also be involved in inhibitor binding. tandfonline.comacs.org

Interactions commonly observed between BChE inhibitors and the enzyme include hydrogen bonding, pi-pi stacking interactions between aromatic rings of the inhibitor and aromatic residues in the gorge, and hydrophobic interactions. nih.govacs.orgharvard.edu Specific amino acid residues frequently implicated in binding to BChE inhibitors include residues in the catalytic triad, as well as aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), and other residues such as Aspartate (Asp), Glycine (Gly), and Histidine (His). nih.govnih.govmdpi.comfrontiersin.org

For example, studies on other BChE inhibitors have highlighted the importance of residues such as Trp82, Tyr332, and His438 in inhibitor binding through hydrogen bonds and pi-pi stacking interactions. frontiersin.orgnih.gov Trp82 is often involved in significant pi-pi stacking interactions. nih.govfrontiersin.orgnih.gov Other residues like Asp70 and Gly116 have also been identified as playing roles in the stabilization of inhibitors within the BChE pocket. nih.govmdpi.comfrontiersin.org The specific interactions formed by this compound with these or other residues would contribute to its binding affinity and inhibitory profile.

Here is a hypothetical representation of potential molecular interactions based on findings from studies on related compounds:

| Type of Interaction | Involved Amino Acid Residues (Hypothetical for this compound) | Context from Literature |

| Hydrogen Bonding | e.g., His438, Ser198 (catalytic triad), Gly116 | Common interactions in BChE binding. nih.govfrontiersin.orgnih.gov |

| Pi-Pi Stacking | e.g., Trp82, Tyr332, Phe329 | Important for interactions with aromatic moieties. nih.govfrontiersin.orgnih.gov |

| Hydrophobic | e.g., Ala328, Pro285, Leu76 | Contribute to overall binding affinity. tandfonline.com |

| Electrostatic | e.g., Asp70 | Can play a role, particularly at anionic sites. acs.orgfrontiersin.org |

Binding Site Analysis (e.g., Catalytic Anionic Site, Peripheral Anionic Site, Acyl Pocket)

Butyrylcholinesterase, like acetylcholinesterase, possesses a deep active site gorge containing several key regions crucial for substrate and inhibitor binding. These regions include the catalytic active site (CAS), the peripheral anionic site (PAS, also referred to as the peripheral aromatic site), the choline (B1196258) binding pocket, and the acyl binding pocket. encyclopedia.pubmdpi.comfrontiersin.org The catalytic active site houses the catalytic triad, composed of serine, histidine, and glutamate residues (Ser198, His438, and Glu325 in human BChE). mdpi.com The peripheral anionic site is located near the mouth of the gorge and plays a role in ligand entry and binding. encyclopedia.pub The choline binding pocket and the acyl binding pocket are also integral to the interaction of ligands with the enzyme. mdpi.com

Specific residues within these sites are known to be pivotal for ligand binding in BChE, including Asp70, Trp82, Trp231, and Tyr332. encyclopedia.pubmdpi.comfrontiersin.orgmdpi.com Asp70 is an essential residue of the BChE PAS and is hydrogen-bonded to Tyr332. mdpi.com Trp82 and Trp231 are identified as key residues for ligand binding within the active cavity. mdpi.com Molecular dynamics simulations of inhibitors binding to BChE have identified residues such as Asp70, Ser79, Trp82, Gly116, Thr120, Tyr332, and His438 as playing major roles in stabilization, involving hydrogen bonding and π-π interactions. frontiersin.org While specific detailed binding site analysis for this compound was not extensively detailed in the search results, its potent inhibitory activity suggests favorable interactions with these critical binding regions within the BChE active site.

Structure-Activity Relationship (SAR) Studies Related to this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure influence its biological activity, such as enzyme inhibition. While specific, in-depth SAR studies focused exclusively on this compound and a broad range of its direct analogs were not the primary focus of the search results, general principles of SAR for BChE inhibitors and the characteristics of this compound provide insight into the structural features that contribute to its potency and selectivity.

Influence of Structural Motifs on BChE Inhibitory Efficacy

Research on various classes of BChE inhibitors has revealed that the presence and nature of specific structural motifs significantly impact inhibitory efficacy. For instance, studies on sulfonamide-based carbamates showed that specific substitutions on the benzyl (B1604629) group influenced BChE inhibition levels. mdpi.com Similarly, investigations into coumarinyl thiazoles and oxadiazoles (B1248032) demonstrated that different substituents affected their inhibitory activity against BChE. frontiersin.org The observation that this compound (compound 6n) exhibits potent inhibition at nanomolar concentrations medchemexpress.com suggests that its specific structural framework and functional groups are optimally positioned to interact favorably with key residues and regions within the BChE active site, leading to high binding affinity and effective enzyme blockade. The precise structural motifs within this compound responsible for this high efficacy would be the subject of dedicated SAR investigations comparing this compound to a series of systematically modified analogs.

Determinants of Selectivity for BChE Over AChE

The significant selectivity of this compound for BChE over AChE (over 1000-fold) medchemexpress.com is a crucial aspect of its characterization. This selectivity is primarily determined by the structural differences between the active sites of the two enzymes. Although AChE and BChE share considerable sequence homology, their active site gorges differ in size, shape, and amino acid composition. encyclopedia.pubrsc.orgnih.govdergipark.org.tr The active site gorge of BChE is generally bulkier than that of AChE, with a larger volume. encyclopedia.pubrsc.org Furthermore, the composition of residues lining the gorge, particularly in the acyl-binding pocket and the peripheral site, differs. encyclopedia.pubmdpi.comacs.org For example, the BChE peripheral anionic site lacks several aromatic residues present in the AChE peripheral site, which influences ligand interactions. encyclopedia.pubmdpi.compnas.org

These differences in the active site architecture allow for the design or identification of inhibitors that preferentially bind to one enzyme over the other. The high selectivity of this compound implies that its structure is particularly well-suited to fit and interact with the specific features of the BChE active site gorge, while its interactions with the narrower and compositionally different AChE active site are significantly less favorable. SAR studies aimed at understanding this selectivity would typically involve synthesizing analogs of this compound with modifications designed to probe the differential binding environments of BChE and AChE.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. AChE) | Source |

| This compound | eqBChE | 10.5 | >1000-fold | medchemexpress.com |

| This compound | hBChE | 32.5 | >1000-fold | medchemexpress.com |

| This compound | AChE | >32500* | - | medchemexpress.com |

*Estimated based on >1000-fold selectivity over hBChE (IC50 32.5 nM).

Preclinical Investigation and Research Applications of Bche in 17

Neuropharmacological Effects in Animal Models

Preclinical studies in animal models have explored the effects of selective BChE inhibitors, including compounds structurally related to BChE-IN-17, on brain acetylcholine (B1216132) levels and cognitive performance.

Modulation of Brain Acetylcholine Levels

Selective inhibition of BChE has been shown to elevate extracellular ACh levels in the brain in animal models. Studies using microdialysis in rats demonstrated that selective BChE inhibition induced dose-dependent increases in endogenous extracellular concentrations of ACh in the parietal cortex. fishersci.ca For instance, a selective BChE inhibitor like N1-phenethyl-norcymserine (PEC), an analog of norcymserine, significantly increased ACh levels in the rat cortex. fishersci.cafishersci.com This effect is particularly relevant in conditions where AChE activity is reduced, as BChE can then play a more significant role in ACh hydrolysis. nih.govfishersci.ca

Effects on Cognitive Performance in Aged or Disease Models

Research indicates that selective BChE inhibition can improve cognitive performance in animal models of aging and neurodegenerative diseases, such as AD. Selective BChE inhibitors, including cymserine (B1245408) analogs, have been shown to improve maze navigation in aged rats. fishersci.ca In mouse models of AD induced by amyloid-beta (Aβ) peptide, selective BChE inhibition mediated by compounds like PEC demonstrated beneficial effects on cognitive dysfunction, comparable to or exceeding the effects of some AChE inhibitors in certain cognitive tests. fishersci.comzenodo.org Studies using BChE knockout mice or pharmacologically inhibiting BChE have also shown improvements in learning and memory, further supporting the role of BChE inhibition in cognitive function. wikipedia.orgnih.gov

Exploration of Neuroprotective Mechanisms

Beyond its role in acetylcholine hydrolysis, BChE and its inhibitors have been investigated for potential neuroprotective effects, particularly against amyloid-beta (Aβ)-induced cellular toxicity, a key feature of AD pathology. BChE is associated with Aβ plaques in AD, and some research suggests it may play a role in Aβ aggregation and the formation of senile plaques. wikipedia.orgresearchgate.netprobechem.comchem960.comresearchgate.net Studies have explored whether inhibiting BChE can mitigate Aβ-induced damage. For example, certain selective BChE inhibitors have demonstrated neuroprotective effects in vitro, such as protecting cells from Aβ-induced toxicity. wikipedia.org In animal models, compounds like UW-MD-95, a potent BChE inhibitor, have shown potent neuroprotective effects in an Aβ-induced AD model, preventing Aβ-induced memory deficits, oxidative stress, neuroinflammation, and apoptosis. researchgate.netnih.gov Furthermore, treatment with selective BChE inhibitors has been shown to reduce levels of Aβ peptides in transgenic mouse models overexpressing human amyloid precursor protein. fishersci.ca

Research into Potential as a Molecular Imaging Agent

The increased presence and activity of BChE in the brains of individuals with AD, particularly in association with amyloid plaques and neurofibrillary tangles, have led to research into targeting BChE for molecular imaging. wikipedia.orgprobechem.comchem960.comresearchgate.net Imaging BChE could potentially serve as a diagnostic tool for AD and help differentiate AD pathology from that found in cognitively normal individuals. chem960.comresearchgate.net

Development and Evaluation of Radiotracers Targeting BChE (General)

The development of radiotracers targeting BChE for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging is an active area of research. These radiotracers are designed to cross the blood-brain barrier and selectively bind to BChE, allowing for its visualization and quantification in the brain. wikipedia.orgresearchgate.net Various BChE-specific radiotracers have been developed and evaluated in preclinical models. For instance, N-methylpiperidin-4-yl 4-[123I]iodobenzoate, a BChE radiotracer, has been injected intravenously into AD mouse models (5XFAD mice) and wild-type counterparts for comparative SPECT studies. researchgate.net Another example is the development of 11C-labeled radiotracers based on potent BChE selective inhibitors, which have been evaluated for in vivo stability, biodistribution, and longitudinal imaging in AD mouse models using PET-CT.

Correlation with Neuropathological Markers in Preclinical Models

Preclinical imaging studies using BChE-targeted radiotracers have investigated the correlation between radiotracer retention and the presence of neuropathological markers, particularly Aβ plaques, in animal models. In studies using the BChE radiotracer N-methylpiperidin-4-yl 4-[123I]iodobenzoate, consistently higher retention was observed in the brains of 5XFAD mice (an AD model) compared to wild-type mice, with differences being particularly evident in the cerebral cortex. researchgate.net This finding aligns with the known association of BChE with Aβ plaques in AD. probechem.comchem960.com Longitudinal PET studies using a different 11C-labeled BChE inhibitor radiotracer in 5xFAD mice showed accumulation of the radiotracer in AD-affected brain areas over time, correlating well with Aβ accumulation assessed by [18F]florbetaben-PET imaging. These correlations suggest that BChE imaging can reflect the underlying AD pathology in preclinical models.

Broader Research Avenues in Butyrylcholinesterase Inhibition

Genetic Variants of Butyrylcholinesterase (BCHE gene) and Research Implications

Genetic variations in the BCHE gene, which encodes butyrylcholinesterase, can lead to altered enzyme activity levels. ontosight.aipreventiongenetics.comtandfonline.com More than 50 mutations in the BCHE gene have been identified, resulting in conditions like pseudocholinesterase deficiency. medlineplus.gov These genetic variants can influence an individual's response to certain drugs metabolized by BChE, such as the muscle relaxants succinylcholine (B1214915) and mivacurium, potentially leading to prolonged neuromuscular blockade. nih.govmedlineplus.govscielo.br

Common BCHE variants include the atypical variant (Asp70Gly), the K-variant (Ala539Thr), and silent variants, which are associated with reduced or absent enzyme activity. scielo.bracs.orgresearchgate.net For instance, the K-variant can result in a 33% reduction in plasma BChE activity. acs.orgresearchgate.net Individuals carrying these variants may be at increased risk of toxicity from organophosphorus compounds, which are potent cholinesterase inhibitors. researchgate.netekb.eg Studies have investigated the association between BCHE genetic variants and susceptibility to toxicity from pesticides and nerve agents. acs.orgresearchgate.netekb.eg Research also suggests a potential link between BCHE genetic variants and substance dependence, such as cocaine dependence, due to differences in cocaine metabolism influenced by BChE activity. plos.org

Genetic testing for BCHE variants can identify individuals at risk for adverse drug reactions and inform personalized treatment strategies, particularly in anesthetic practice. ontosight.aipreventiongenetics.comtandfonline.com The study of individuals with variant forms of BChE can also provide insights into the metabolic impact of these variations and their potential association with conditions like metabolic syndrome or Alzheimer's disease. nih.gov

Role of BChE in Xenobiotic Metabolism and Detoxification Research

BChE plays a crucial role in the first-phase detoxification of a variety of exogenous and endogenous compounds containing ester bonds. nih.govresearchgate.net This includes the metabolism of certain drugs, pesticides, and natural toxins. ontosight.ainih.govmedlineplus.gov BChE can hydrolyze drugs like succinylcholine, mivacurium, cocaine, heroin, and procaine, contributing to their inactivation or activation. ontosight.aicitius.technologyresearchgate.netnih.gov

Beyond drug metabolism, BChE acts as a bioscavenger for organophosphorus toxicants (OPs), including nerve agents and some pesticides. citius.technologyacs.orgimi.hr By binding to and hydrolyzing these compounds in the blood, BChE can prevent them from reaching their primary targets, acetylcholinesterase (AChE), at nerve synapses. citius.technologyresearchgate.net This scavenging capacity makes BChE a potential target for prophylactic or therapeutic interventions against organophosphate exposure. Research in this area focuses on understanding the kinetics of BChE interaction with various xenobiotics and developing strategies to enhance its detoxification capacity. imi.hr

BChE's role in metabolizing substances of abuse like cocaine and heroin has also been a subject of research, exploring its potential as a therapeutic target for addiction treatment. researchgate.netnih.gov

Development of Novel Synthetic Methodologies for BChE Inhibitors

The development of novel synthetic methodologies is crucial for discovering and producing new BChE inhibitors with improved potency, selectivity, and pharmacokinetic properties. This involves designing compounds that can effectively interact with the BChE enzyme, often targeting its catalytic active site or peripheral anionic site. mdpi.commdpi.com

Researchers are exploring various chemical scaffolds and synthetic routes to generate diverse libraries of potential BChE inhibitors. Examples from recent research include the synthesis and evaluation of novel benzohydrazide (B10538) derivatives and phenserine-based analogues as BChE inhibitors. mdpi.comnih.govacs.org Structure-based drug design, utilizing the known crystal structure of BChE, plays a significant role in guiding the synthesis of targeted inhibitors. mdpi.compnas.org

Synthetic strategies often involve multi-step procedures to construct complex molecular architectures. For instance, the synthesis of certain BChE inhibitors has utilized methods like the Curtius rearrangement. mdpi.comnih.gov The goal is to synthesize compounds that not only exhibit potent BChE inhibition but also possess favorable characteristics such as selectivity over AChE and the ability to cross biological barriers if intended for central nervous system targets. mdpi.comacs.orgresearchgate.net

Novel synthetic methodologies are also being applied to develop compounds that can reactivate OP-inhibited BChE, serving as potential antidotes. acs.org

Emerging Regulatory Mechanisms of BChE Expression and Activity

Understanding the mechanisms that regulate BChE expression and activity is essential for comprehending its physiological roles and how these might be altered in disease states. Research is uncovering several layers of regulation, including those mediated at the transcriptional and post-transcriptional levels.

MicroRNA-Mediated Regulation of BChE Transcript Levels

MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in regulating gene expression by binding to messenger RNA (mRNA) molecules, leading to translational repression or mRNA degradation. nih.gov Emerging research suggests that miRNAs may be involved in regulating BCHE transcript levels. sci-hub.sefrontiersin.org

Studies are investigating specific miRNAs that might target BCHE mRNA, potentially influencing the amount of BChE enzyme produced. This microRNA-mediated regulation could contribute to the observed variations in BChE levels in different tissues or under various physiological and pathological conditions. windows.net Further research is needed to fully elucidate the specific miRNAs involved and the extent of their impact on BChE expression.

Influence of Iron Homeostasis on BChE Activity and Expression

Iron is an essential metal involved in numerous biological processes, and maintaining iron homeostasis is critical for cellular function. mdpi.com Recent research indicates a potential link between iron homeostasis and BChE activity and expression. frontiersin.orgnih.govresearchgate.net

Studies suggest that disruptions in iron homeostasis, such as iron overload, may influence BChE expression and activity, particularly in the brain. frontiersin.orgnih.gov For example, research in rat models of hepatic encephalopathy has hypothesized that iron overload can trigger increased BChE expression. frontiersin.org Furthermore, a correlation between BChE activity and red blood cell count, which reflects body iron levels, has been observed, suggesting that BChE levels might be proportional to body iron levels. nih.gov

The precise mechanisms by which iron homeostasis regulates BChE are still under investigation. However, the presence of putative iron-responsive elements (IREs) in the BCHE mRNA suggests a potential regulatory link mediated by iron-regulatory proteins (IRPs). nih.govresearchgate.net Understanding this relationship could provide insights into the role of BChE in iron-related neurological disorders, such as Alzheimer's disease, where both iron dysregulation and altered BChE activity are observed. mdpi.comnih.govresearchgate.net

Future Research Directions and Academic Translational Perspectives

Design and Optimization of Highly Selective and Potent BChE-IN-17 Analogs

Future research will heavily involve the rational design and optimization of BChE inhibitors, building upon existing knowledge and employing advanced computational and synthetic techniques to develop highly selective and potent compounds. The goal is to enhance inhibitory activity towards BChE while minimizing off-target effects, particularly on AChE, to potentially reduce cholinergic side effects. frontiersin.orgmdpi.comnih.govpnas.org

Strategies for the design and optimization of BChE inhibitors include structure-based virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) analysis. nih.govmdpi.commdpi.comnih.govnih.gov These computational methods aid in identifying promising scaffolds and predicting their binding modes and affinities to the BChE enzyme, leveraging available crystal structures of BChE in complex with inhibitors. mdpi.comnih.govresearchgate.net Subsequent lead optimization involves systematic chemical synthesis and structural modifications to improve potency, selectivity, and desirable pharmacokinetic properties. mdpi.comnih.govresearchgate.netirb.hrnih.gov

Detailed structure-activity relationship (SAR) studies are crucial to understand how modifications to the chemical structure impact inhibitory activity and selectivity. mdpi.comnih.gov For instance, studies on various BChE inhibitors have explored the effects of different substituents, linkers, and core scaffolds on inhibitory potency and selectivity profiles. mdpi.commdpi.comirb.hrnih.govmdpi.comd-nb.infofrontiersin.orgresearchgate.net The replacement of aromatic residues in the acyl binding site and choline (B1196258) binding site of BChE compared to AChE allows BChE to bind larger inhibitors, providing opportunities for designing selective compounds. nih.gov

Recent research has identified novel selective BChE inhibitors with promising potency. For example, some studies have reported compounds with IC50 values in the nanomolar to sub-micromolar range, demonstrating high selectivity over AChE. mdpi.commdpi.comnih.govirb.hrmdpi.com

Here is a sample of reported inhibitory activities for some selective BChE inhibitors from the search results:

| Compound | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity (AChE/BChE) | Source |

| Compound 1 (Hit) | 17.94 ± 1.86 | > 50 | > 2.8 | mdpi.com |

| Compound 9 | Improved 9-fold vs 1 | - | - | mdpi.com |

| Compound 23 | Improved 21-fold vs 1 | - | - | mdpi.com |

| CL-01 | 0.71 | - | - | researchgate.net |

| Compound 5a | 0.53 (eqBChE) | - | Selective | researchgate.net |

| Compound 1 (N-benzyl benzamide) | 0.0213 | - | Selective | researchgate.net |

| Compound (+)-1 | Kd = 0.0027 µM | - | High stereoselective | researchgate.net |

| NCGC00481524 | 0.04 ± 0.01 | - | - | nih.gov |

| Compound 3t | 0.009 | 2.75 | 305.5 | frontiersin.org |

| Compound 5 (MTDL) | 0.0000352 | - | High selectivity | acs.org |

| Compound 1 (Resveratrol-based carbamate) | 0.12 ± 0.09 | - | Excellent selective | irb.hr |

| Compound 7 (Resveratrol-based carbamate) | 0.38 ± 0.01 | - | Excellent selective | irb.hr |

| Compound 3c (Bis-N-acyl-alkylene) | 0.067 ± 0.001 | - | High selectivity | mdpi.com |

Future work on this compound analogs will likely involve applying these established design and optimization strategies to improve its potency, selectivity, and other pharmacological properties, such as blood-brain barrier permeability. pnas.orgresearchgate.net

Exploration of Multi-Target-Directed Ligand Strategies Incorporating BChE Inhibition

Given the complex and multifactorial nature of neurodegenerative diseases like AD, a significant future research direction involves the development of multi-target-directed ligands (MTDLs) that combine BChE inhibition with other therapeutically beneficial activities. researchgate.netnih.govd-nb.infoacs.org This approach aims to address multiple pathological pathways simultaneously, potentially offering improved efficacy compared to single-target drugs. researchgate.netd-nb.infoacs.orgspandidos-publications.com

MTDL strategies incorporating BChE inhibition explore combining cholinesterase inhibition with activities such as antioxidant effects, metal chelation, anti-inflammatory properties, neuroprotection, and modulation of other relevant targets like monoamine oxidases (MAOs) or beta-secretase 1 (BACE1). researchgate.netnih.govmdpi.comd-nb.infofrontiersin.orgacs.orgacs.orgnih.govfrontiersin.orgmdpi.com

Research in this area has led to the design and synthesis of various hybrid molecules. For instance, studies have explored tacrine (B349632) hybrids, coumarin-pyridine hybrids, and compounds combining BChE inhibition with antioxidant moieties. d-nb.infofrontiersin.orgacs.orgacs.orgnih.govfrontiersin.org These MTDLs have shown promising results in inhibiting BChE and exhibiting additional beneficial effects in in vitro and in vivo models. frontiersin.orgacs.orgacs.orgnih.govfrontiersin.org For example, some MTDLs have demonstrated potent BChE inhibitory activity along with the ability to inhibit Aβ aggregation or protect against oxidative stress and neuroinflammation. d-nb.infofrontiersin.orgacs.orgacs.orgnih.govfrontiersin.org

The development of this compound based MTDLs represents a promising avenue for future research, aiming to create compounds with enhanced therapeutic profiles by targeting multiple disease mechanisms relevant to conditions where BChE plays a role.

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Studies

Comprehensive evaluation of BChE inhibitors and MTDLs necessitates the development and utilization of advanced preclinical models that can accurately reflect the complexity of human diseases. Future research will focus on employing a range of in vitro and in vivo models to assess efficacy, pharmacokinetics, and mechanisms of action. nih.govmdpi.comspandidos-publications.commdpi.com

In vitro studies will continue to be essential for evaluating enzyme inhibition potency and selectivity, as well as exploring the effects of compounds on relevant cellular processes such as neuroprotection, anti-inflammatory responses, and inhibition of protein aggregation (e.g., Aβ). mdpi.commdpi.comfrontiersin.orgacs.orgacs.orgnih.govfrontiersin.orgmdpi.com Techniques like enzyme kinetics, molecular docking, and molecular dynamics simulations will be employed to understand the binding interactions and mechanisms of inhibition at a molecular level. researchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com

In vivo studies using appropriate animal models are critical for evaluating the efficacy of BChE inhibitors in a complex biological system. frontiersin.orgnih.govmdpi.commdpi.comspandidos-publications.comacs.orgnih.govfrontiersin.orgmdpi.commdpi.comharvard.edu This includes using transgenic animal models that mimic aspects of human neurodegenerative diseases, as well as models of cholinergic deficit. frontiersin.orgmdpi.comnih.govfrontiersin.orgharvard.edu Studies in these models can assess the impact of BChE inhibition on cognitive function, memory, and other behavioral endpoints, as well as evaluate effects on neuropathological hallmarks. frontiersin.orgnih.govresearchgate.netmdpi.commdpi.comharvard.edu Advanced imaging techniques and biochemical analyses in these models can provide insights into the distribution of the compound, target engagement, and downstream effects.

The use of animal models with functional and neuroanatomical similarities to humans, such as dogs with cognitive impairment, may also represent valuable preclinical models for studying the efficacy of BChE inhibitors. frontiersin.org Future research will aim to develop and refine these models to better predict clinical outcomes and elucidate the full therapeutic potential of BChE-targeted therapies.

Integration of Omics Data and Systems Biology Approaches in BChE Research

An increasingly important direction in biomedical research is the integration of multi-omics data and the application of systems biology approaches to gain a holistic understanding of complex biological systems and diseases. frontiersin.orgfrontiersin.orgnih.govomicscouts.com While specific examples linking BChE research directly to comprehensive multi-omics integration are not extensively detailed in the provided search results, the principles of these approaches are highly relevant to future investigations into the role of BChE and the effects of its inhibitors.

Systems biology aims to understand biological processes as interconnected networks, moving beyond the study of individual molecules in isolation. frontiersin.orgfrontiersin.orgnih.govomicscouts.com The integration of diverse omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular landscape within cells, tissues, or organisms. frontiersin.orgfrontiersin.orgnih.gov

Applying these approaches to BChE research could involve studying how BChE expression and activity are regulated at the genomic and transcriptomic levels in different disease states or in response to therapeutic interventions. Proteomic studies could identify proteins that interact with BChE or are affected by its inhibition. Metabolomic analysis could reveal changes in metabolic pathways linked to BChE activity or the effects of inhibitors.

Integrating these layers of omics data using computational tools and bioinformatics methods can help to:

Identify novel pathways and molecular networks in which BChE is involved. frontiersin.orgnih.gov

Understand the broader biological impact of BChE inhibition beyond cholinergic neurotransmission.

Discover biomarkers that can predict response to BChE-targeted therapies or track disease progression.

Uncover compensatory mechanisms or off-target effects of inhibitors.

Future research in BChE will likely benefit from the increasing accessibility and sophistication of omics technologies and systems biology approaches, providing deeper insights into the enzyme's role in health and disease and guiding the development of more effective therapies.

Q & A

Q. What experimental methodologies are recommended to determine the inhibitory activity (IC₅₀) of BChE-IN-17 against BChE?

To quantify IC₅₀, use enzyme inhibition assays with purified BChE (e.g., eqBChE or hBChE). Protocols should include:

- Substrate kinetics : Measure enzyme activity with a chromogenic substrate (e.g., butyrylthiocholine) and monitor hydrolysis spectrophotometrically.

- Dose-response curves : Test this compound at varying concentrations (e.g., 0.1–100 nM) to calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include positive controls (e.g., tacrine) and negative controls (vehicle-only). Ensure reproducibility by detailing buffer conditions, temperature, and enzyme source in the methods section .

Q. How can researchers confirm this compound’s selectivity over acetylcholinesterase (AChE)?

Perform cross-reactivity assays:

- Parallel inhibition assays : Test this compound against AChE under identical conditions.

- Structural analysis : Use molecular docking to compare binding affinities between BChE and AChE active sites.

- Kinetic studies : Calculate selectivity ratios (IC₅₀ for AChE / IC₅₀ for BChE). Reference established protocols for enzyme purification and assay standardization to minimize variability .

Q. What analytical techniques are required to validate the identity and purity of synthesized this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, comparing peaks to predicted spectra.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection.

- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF. Document all characterization data in supplementary materials to comply with journal guidelines .

Advanced Research Questions

Q. How can molecular docking or crystallography elucidate this compound’s binding mechanism?

- Docking simulations : Use software like AutoDock Vina to predict binding poses in the BChE active site, focusing on key residues (e.g., Ser198, His438).

- X-ray crystallography : Co-crystallize BChE with this compound and resolve the structure (2.0–3.0 Å resolution).

- Mutagenesis studies : Validate binding interactions by testing inhibitory activity against BChE mutants (e.g., S198A). Ensure computational methods are reproducible by providing force field parameters and grid box details .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

- Methodological audit : Compare enzyme sources (recombinant vs. tissue-derived), substrate concentrations, and incubation times.

- Statistical reanalysis : Apply ANOVA or t-tests to assess inter-laboratory variability.

- Standardization : Propose a consensus protocol (e.g., fixed substrate concentration, pH 8.0) for future studies. Highlight limitations in the discussion section, referencing ’s emphasis on statistical rigor .

Q. What strategies optimize this compound’s inhibitory activity through structure-activity relationship (SAR) studies?

- Scaffold modification : Synthesize analogs with substitutions at key positions (e.g., aromatic rings, side chains).

- In vitro screening : Test analogs against BChE and AChE to identify selectivity trends.

- Pharmacophore modeling : Map electrostatic and hydrophobic features critical for inhibition. Use iterative design, prioritizing compounds with >10-fold selectivity for BChE .

Q. How can in vitro-to-in vivo efficacy discrepancies be investigated?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsomes).

- Blood-brain barrier (BBB) penetration : Use in vitro models (e.g., PAMPA-BBB) or in vivo assays (e.g., brain/plasma ratio in rodents).

- Behavioral models : Test cognitive improvement in transgenic AD mice (e.g., 5xFAD) using Morris water maze. Address ethical requirements for animal studies per .

Q. How should researchers resolve variability in BChE inhibition data between eqBChE and hBChE?

- Sequence alignment : Identify species-specific residue differences (e.g., Gly117 in eqBChE vs. Ala117 in hBChE).

- Kinetic comparison : Calculate kcat/Km for each enzyme to assess catalytic efficiency disparities.

- Structural dynamics : Use molecular dynamics simulations to analyze active-site flexibility. Report raw data for both isoforms in supplementary tables .

Q. What experimental designs are suitable for studying synergistic effects of this compound with other cholinesterase inhibitors?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1).

- Isobolograms : Plot dose-response curves for individual and combined inhibitors.

- Mechanistic studies : Test if co-administration alters enzyme kinetics (e.g., non-competitive vs. uncompetitive inhibition). Include statistical validation of synergy in the results section .

Q. How can long-term stability studies for this compound be designed to meet regulatory standards?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–10).

- Stability-indicating assays : Monitor degradation products via HPLC-MS.

- Real-time stability : Store samples at 25°C/60% RH and assay monthly for 12–24 months.

Follow ICH guidelines and document deviations in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.